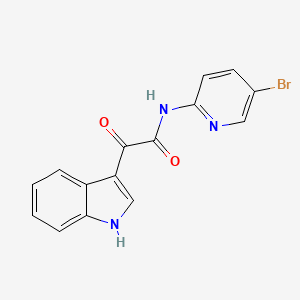

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide

Description

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based compound featuring a 2-oxoacetamide scaffold linked to a 5-bromopyridin-2-yl moiety. The indole core is a privileged structure in medicinal chemistry, known for its role in modulating apoptosis, kinase inhibition, and microtubule destabilization . This article compares the compound with structurally and functionally related molecules, focusing on synthesis, biological activity, and mechanistic insights.

Properties

IUPAC Name |

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrN3O2/c16-9-5-6-13(18-7-9)19-15(21)14(20)11-8-17-12-4-2-1-3-10(11)12/h1-8,17H,(H,18,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVWBANBBIDFPJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)NC3=NC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide typically involves the following steps:

Starting Materials: The synthesis begins with 5-bromopyridine and 1H-indole-3-carboxylic acid.

Coupling Reaction: The 5-bromopyridine is coupled with the indole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Amidation: The intermediate product is then subjected to amidation to form the final compound.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This includes the use of automated reactors, controlled temperatures, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

Reduction: Reduction reactions may target the carbonyl group in the oxoacetamide.

Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated indole derivative, while substitution could result in a pyridine ring with a different substituent.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for potential therapeutic properties, such as anticancer or antimicrobial activities.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These could include enzymes, receptors, or DNA. The exact pathways depend on the biological context and the specific activity being studied.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Key Observations:

Adamantane Derivatives (e.g., 5r): Exhibit potent activity against HepG2 (liver cancer) via caspase-8 activation and PARP cleavage . Limitation: Limited efficacy in HeLa (cervical) and MCF7 (breast) cancer cells .

Microtubule-Targeting Agents (e.g., D-24851) :

- Unique mechanism: Binds tubulin at a site distinct from vinca alkaloids or taxanes, avoiding cross-resistance .

- Oral bioavailability and lack of neurotoxicity are significant advantages over paclitaxel .

Halogenated Derivatives (e.g., TCS 1105) :

- Fluorine substituents may improve metabolic stability and pharmacokinetics .

- Bromine in the target compound could offer stronger halogen bonding compared to fluorine.

Methoxy-Substituted Analogues (e.g., BB54-5310) :

- Methoxy groups enhance solubility but may reduce target affinity compared to halogenated or adamantane-containing derivatives .

Mechanistic Insights and Selectivity

- Caspase-8 Activation : Adamantane derivatives (e.g., 5r) induce apoptosis via caspase-8 and caspase-3 activation, bypassing caspase-9 . This pathway is less prone to resistance mechanisms in HepG2 cells .

- Microtubule Targeting : D-24851’s unique binding site avoids P-glycoprotein-mediated efflux, retaining efficacy in multidrug-resistant models .

- Halogen Effects : Bromine’s larger atomic radius may enhance van der Waals interactions in hydrophobic binding pockets compared to smaller halogens (e.g., fluorine in TCS 1105) .

Biological Activity

N-(5-bromopyridin-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by the presence of both indole and pyridine moieties, which are known for their diverse pharmacological properties. The molecular formula is , and its structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : This compound has shown potential as an inhibitor of certain enzymes involved in cancer progression.

- Receptor Modulation : It may act on specific receptors that are implicated in neuroinflammation and cancer, similar to other indole derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated that it inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Induction of apoptosis |

| MCF7 (breast cancer) | 15.0 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Inhibition of metastasis |

These findings suggest that the compound may interfere with critical pathways involved in tumor growth and metastasis.

Neuroprotective Effects

In addition to its anticancer properties, this compound exhibits neuroprotective effects. Research indicates that it can reduce neuroinflammation in models of neurodegenerative diseases:

| Model | Effect Observed | Reference |

|---|---|---|

| Mouse model of Alzheimer's | Decreased levels of pro-inflammatory cytokines | |

| Rat model of Parkinson's | Improved motor function |

Case Studies

- Xenograft Models : In a xenograft model involving human head and neck cancer cells, administration of this compound resulted in significant tumor growth inhibition compared to controls, indicating its potential as a therapeutic agent in oncology .

- Neuroinflammation Studies : A study investigating the compound's effects on neuroinflammation showed that it could significantly reduce markers of inflammation in the brain, suggesting a role in treating neurodegenerative disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.